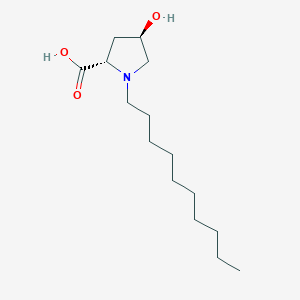

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid” is a type of amino acid . Amino acids are the building blocks of proteins and play crucial roles in various biological processes .

Synthesis Analysis

While specific synthesis methods for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” are not available, there are methods for synthesizing similar compounds. For instance, a stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid has been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid”, has been analyzed . The presence of a hydroxyl group attached to the gamma carbon atom differentiates it from proline .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the incorporation of both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin has been investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide” has a molecular weight of 310.39 and is a solid at room temperature .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid, have been studied for their impact on microbial fermentation processes. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields. Such inhibition is significant as many carboxylic acids are potential precursors for various industrial chemicals. Understanding the effects of these acids on cell membrane integrity and microbial internal pH is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant and Biological Activity

The structural differences of certain carboxylic acids, including derivatives similar to this compound, influence their biological activities. These compounds have been analyzed for antioxidant, antimicrobial, and cytotoxic activities. Research indicates that specific structural features, such as the number of hydroxyl groups and conjugated bonds, directly affect their bioactivity. This insight is pivotal for the development of new pharmaceuticals and therapeutic agents leveraging the unique properties of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds related to this compound, such as phenylpiracetam, has been explored for its influence on pharmacological properties. Studies show a direct relationship between the configuration of stereocenters and biological properties, indicating that the stereochemistry of such molecules can significantly impact their effectiveness as central nervous system agents. This research supports the necessity for drug substance purification and the selection of the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, which may be structurally related to or derivatives of this compound, have been evaluated for toxicity. The findings generally indicate low toxicity and non-mutagenicity, contributing valuable information for the safety assessment of new compounds with potential pharmaceutical applications (Sosnovsky, 1992).

Levulinic Acid in Drug Synthesis

Levulinic acid, bearing functional groups similar to those in this compound, demonstrates flexibility and diversity in drug synthesis. Its use reduces drug synthesis costs and simplifies processes, showcasing potential in various medical fields including cancer treatment and medical materials. This review underscores the versatility of carboxylic acids and their derivatives in pharmaceutical development (Zhang et al., 2021).

作用機序

While the specific mechanism of action for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” is not known, similar compounds like levoketoconazole, a steroidogenic inhibitor, have been studied. Levoketoconazole reduces morbidity and mortality due to hypercortisolism associated with Cushing’s syndrome .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19/h13-14,17H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCGWWQLHODWNX-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CC(CC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703727 |

Source

|

| Record name | (4R)-1-Decyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76652-68-1 |

Source

|

| Record name | (4R)-1-Decyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。